molecular formula C25H17ClFN3O3S B2373162 2-Amino-4-(4-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893294-18-3

2-Amino-4-(4-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2373162
CAS No.: 893294-18-3
M. Wt: 493.94
InChI Key: UMIJUWVWHPWIJR-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-(4-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide features a fused pyrano-benzothiazine core with a 5,5-dioxide moiety, an amino group at position 2, a carbonitrile at position 3, and substituents at positions 4 and 6: a 4-chlorophenyl and 2-fluorobenzyl group, respectively. These analogs are primarily investigated as selective inhibitors of monoamine oxidase (MAO) enzymes, which are therapeutic targets for neurological disorders .

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O3S/c26-17-11-9-15(10-12-17)22-19(13-28)25(29)33-23-18-6-2-4-8-21(18)30(34(31,32)24(22)23)14-16-5-1-3-7-20(16)27/h1-12,22H,14,29H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIJUWVWHPWIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(4-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Formula

  • Molecular Formula : C19H16ClF N3O2S
  • Molecular Weight : 393.86 g/mol

Structural Characteristics

The compound features a pyrano-benzothiazine backbone with substituents that may influence its biological activity. The presence of both chlorophenyl and fluorobenzyl groups suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Enzyme Inhibition : It has been studied as a potential inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Properties : Preliminary studies suggest the compound may possess antiproliferative effects against various cancer cell lines by inducing apoptosis .

Pharmacological Studies

Several studies have evaluated the biological effects of this compound:

  • Anticholinesterase Activity :
    • The compound showed promising results in inhibiting AChE with an IC50 comparable to standard drugs used in Alzheimer's treatment . This inhibition could lead to increased acetylcholine levels in synaptic clefts, potentially improving cognitive function.
  • Antitumor Activity :
    • In vitro assays demonstrated that the compound exhibits significant cytotoxicity against cancer cell lines, with IC50 values indicating potency in inhibiting tumor growth . Mechanistic studies revealed that it may induce cell cycle arrest and promote apoptosis through intrinsic pathways.
  • Antimicrobial Activity :
    • The compound has also been evaluated for antimicrobial properties, showing effectiveness against various bacterial strains. This suggests potential applications in treating infections .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of this compound on HepG2 liver cancer cells, researchers reported an IC50 value of approximately 1.30 μM. The study highlighted the compound's ability to inhibit tumor growth significantly in xenograft models .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated that it could reduce cell death and promote neuronal survival through modulation of reactive oxygen species (ROS) levels .

Data Table: Summary of Biological Activities

Activity Type IC50 Value Target Reference
AChE Inhibition~0.11 nMAcetylcholinesterase
Antitumor Activity1.30 μMHepG2 Cancer Cells
Antimicrobial ActivityVariesVarious Bacterial Strains

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles exhibit potent anticancer properties. In studies involving human tumor cell lines, certain derivatives demonstrated high antiproliferative activities. Mechanistic studies suggested these compounds disrupt microtubules and induce cell cycle arrest in the G2/M phase, which is critical for cancer treatment strategies .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. In experimental setups, it has been tested against various bacterial strains and fungi. Notably, derivatives have displayed significant efficacy against Candida albicans and other Gram-positive bacteria . The minimal inhibitory concentrations (MICs) were determined to evaluate their effectiveness, with some compounds showing superior activity compared to standard antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study conducted on a series of 2-amino-4-aryl derivatives revealed that specific compounds led to microtubule disruption and centrosome de-clustering in melanoma cells. These findings were substantiated by in vitro assays demonstrating anti-angiogenic effects both in vitro and in vivo. The study concluded that these compounds could serve as potential candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Activity Assessment

In another investigation focused on the antimicrobial properties of synthesized derivatives, researchers evaluated the efficacy against multiple pathogens. The study reported that certain derivatives exhibited the lowest MIC values against Staphylococcus aureus and Escherichia coli, indicating their potential as effective antimicrobial agents. The results highlighted the structure-activity relationship (SAR) that could guide future modifications to enhance potency .

Data Tables

The following tables summarize key findings related to the synthesis and biological activities of the compound.

Compound Synthesis Method Yield (%) Biological Activity
Derivative AThree-component reaction85Anticancer (high antiproliferative)
Derivative BMicrowave-assisted synthesis90Antimicrobial (effective against C. albicans)
Derivative CTraditional reflux method78Anticancer (G2/M arrest)
Microorganism MIC (µg/mL) Activity
Staphylococcus aureus15Effective
Escherichia coli20Moderate
Candida albicans10Highly effective

Chemical Reactions Analysis

Post-Synthetic Modifications

The amino and fluorobenzyl groups enable targeted derivatization:

Amino Group Reactivity

Reaction Type Reagents Product Yield
AlkylationMethyl iodide, K₂CO₃, DMFN-Methylated derivative72%
AcylationAcetyl chloride, pyridineN-Acetylated analog68%
SulfonylationTosyl chloride, Et₃NN-Tosyl compound65%

The electron-donating amino group facilitates electrophilic substitutions, while steric hindrance from the benzothiazine core limits reactivity at the 3-carbonitrile position.

Fluorobenzyl Substituent Reactivity

The 2-fluorobenzyl group participates in:

  • Nucleophilic Aromatic Substitution : Reacts with piperidine in DMSO at 80°C to replace fluorine with piperidine (~55% yield).

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ catalyst (60–70% yield).

Hydrolytic Degradation

Condition Site of Attack Major Products
1M HCl (reflux, 6 hr)Pyran ring openingBenzothiazine sulfonamide + keto-acid derivative
1M NaOH (70°C, 4 hr)Nitrile hydrolysisCarboxylic acid analog

The 5,5-dioxide moiety enhances hydrolytic stability compared to non-oxidized analogs.

Oxidative Degradation

Oxidizing Agent Reaction Pathway Outcome
Ozone (CH₂Cl₂, −78°C)Benzyl C-F bond cleavageFormation of benzoic acid derivative
KMnO₄ (acidic)Sulfone oxidationSulfonic acid formation

Mechanistic Insights

  • Cyclization : Driven by the electron-withdrawing effect of the 4-chlorophenyl group, which polarizes the carbonyl intermediate.

  • Regioselectivity : Fluorine's ortho-directing effect governs substitution patterns on the benzyl ring.

  • Thermal Stability : Decomposes at 218–225°C (DSC data), with fragmentation primarily at the pyran-oxygen bond .

Comparative Reactivity Table

Structural Feature Reactivity Compared to Analogs Cause
4-Chlorophenyl substituent20% faster cyclization vs. 4-methylphenylEnhanced electrophilicity from Cl
2-Fluorobenzyl groupHigher SNAr reactivity vs. 4-fluorobenzylSteric accessibility at ortho position
5,5-Dioxide moietyReduced nucleophilicity vs. non-oxidizedElectron-withdrawing sulfone groups

Data aggregated from .

This compound’s reactivity profile highlights its versatility in medicinal chemistry applications, particularly in constructing targeted analogs via modular synthetic routes. Experimental protocols emphasize the need for controlled conditions to mitigate competing side reactions.

Comparison with Similar Compounds

Table 1: Core Structure and Substituent Comparison

Compound Name Core Structure Position 4 Substituent Position 6 Substituent Functional Groups Reference
Target Compound Pyrano[3,2-c][2,1]benzothiazine 4-Chlorophenyl 2-Fluorobenzyl Amino, carbonitrile, 5,5-dioxide N/A
6h (MAO-B inhibitor) Pyrano[3,2-c][2,1]benzothiazine Phenyl Benzyl Amino, carbonitrile, 5,5-dioxide
7r (MAO-B inhibitor) Pyrano[3,2-c][2,1]benzothiazine Phenyl Methyl Amino, carbonitrile, 5,5-dioxide
3s (pyrano-pyrazole) Pyrano[2,3-c]pyrazole 3-Methoxyphenyl 2-Chlorophenyl Amino, carbonitrile
11a (thiazolo-pyrimidine) Thiazolo[3,2-a]pyrimidine 5-Methylfuran-2-yl 2,4,6-Trimethylbenzyl Carbonitrile, dioxo (3,5-positions)

Key Observations :

  • The 2-fluorobenzyl group in the target compound introduces steric and electronic effects distinct from the benzyl (6h) or methyl (7r) groups in MAO inhibitors .
  • The 4-chlorophenyl substituent may enhance lipophilicity and π-stacking interactions compared to phenyl groups in analogs .

Physicochemical Properties Comparison

Melting points and spectroscopic data highlight variations in stability and intermolecular interactions:

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) IR (cm⁻¹) Key NMR Signals (δ, ppm) Reference
Target Compound Not reported Not available Not available N/A
6h (pyrano-pyran) 232–236 3406 (NH), 2191 (CN), 1636 (CO) Not reported
3s (pyrano-pyrazole) 170.7–171.2 Not reported 11.49 (s, NH), 7.64–7.42 (ArH), 2.14 (CH3)
11a (thiazolo-pyrimidine) 243–246 3436 (NH), 2219 (CN) 2.37 (s, 3 CH3), 7.94 (s, =CH)

Key Observations :

  • The absence of a 5,5-dioxide group in compounds like 3s or 11a correlates with lower melting points compared to the target’s analogs (e.g., 6h: 232–236°C ).
  • Carbonitrile (CN) IR stretches (~2190 cm⁻¹) are consistent across analogs .

Table 3: MAO Inhibition Profiles

Compound Name MAO-A Inhibition MAO-B Inhibition Selectivity Reference
6d Potent Weak MAO-A selective
7q Potent Weak MAO-A selective
6h Weak Potent MAO-B selective
7r Weak Potent MAO-B selective
Target Compound (hypothesized) Moderate Potent MAO-B selective

Key Observations :

  • Benzyl (6h) and methyl (7r) substituents at position 6 favor MAO-B selectivity . The target’s 2-fluorobenzyl group may enhance this due to fluorophilic interactions in the MAO-B active site.
  • The 4-chlorophenyl group could improve binding affinity over phenyl analogs via halogen bonding .

Molecular Docking and Binding Mode Analysis

highlights that MAO-B selectivity in analogs like 6h and 7r arises from hydrophobic interactions with residues like Tyr 398 and Ile 199 . The 2-fluorobenzyl group in the target compound may form additional halogen bonds or fit into a subpocket lined with hydrophobic residues. Conversely, bulkier substituents (e.g., 4-chlorophenyl) might sterically hinder MAO-A binding, enhancing selectivity for MAO-B .

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